LY-2300559

Description

LY-2300559 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

developed for treatment of migraine; structure in first source

Properties

CAS No. |

889116-06-7 |

|---|---|

Molecular Formula |

C26H26O6 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

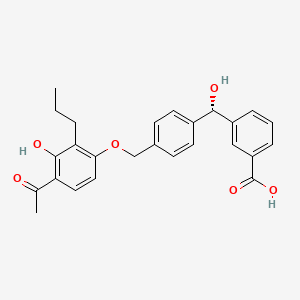

3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid |

InChI |

InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1 |

InChI Key |

DWQVYDLTPMGYNE-DEOSSOPVSA-N |

Isomeric SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

889116-06-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-2300559; LY2300559; LY 2300559 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY-2300559

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-2300559 is an investigational drug developed by Eli Lilly and Company for the preventive treatment of migraine.[1][2] It possesses a novel, dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][3] This unique pharmacological profile was designed to target two distinct pathways implicated in the pathophysiology of migraine: glutamatergic neurotransmission and neuroinflammation. Despite a promising preclinical profile and advancement into Phase II clinical trials, the development of LY-2300559 was discontinued.[1][2] This guide provides a comprehensive overview of the available scientific and clinical data on LY-2300559, with a focus on its core mechanism of action, experimental data, and the signaling pathways it modulates.

Introduction to the Dual-Targeting Strategy

The rationale behind the development of LY-2300559 lies in the synergistic potential of modulating two key pathways in migraine pathogenesis.

-

Metabotropic Glutamate Receptor 2 (mGluR2) Potentiation: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is believed to contribute to the hyperexcitability observed in migraine.[1] mGluR2 is a presynaptic receptor that, when activated, inhibits the release of glutamate.[4][5] By acting as a positive allosteric modulator, LY-2300559 enhances the activity of mGluR2, thereby reducing excessive glutamate release and dampening neuronal hyperexcitability.[1][3]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Cysteinyl leukotrienes are potent inflammatory mediators that have been implicated in neurogenic inflammation, a key process in migraine attacks.[6][7][8] They contribute to vasodilation, plasma protein extravasation, and mast cell degranulation. By blocking the CysLT1 receptor, LY-2300559 is intended to mitigate these inflammatory responses within the trigeminovascular system.[3][8]

Physicochemical and Pharmacokinetic Properties

Limited publicly available data exists for the specific physicochemical properties of LY-2300559. However, formulation studies have been a significant aspect of its development.

| Property | Description | Reference |

| Formulation | A solid dispersion formulation was developed to enhance bioavailability. | [3][6][9] |

| Bioavailability | The solid dispersion formulation demonstrated a 2.6-fold higher Cmax and a 1.9-fold greater AUC compared to a conventional high-shear wet granulation (HSWG) formulation in humans. | [3][6][9] |

| Absorption Mechanism | The enhanced absorption of the solid dispersion formulation is attributed to the creation of a supersaturated state in the stomach, leading to the precipitation of an amorphous form of the drug that readily redissolves in the duodenum. | [3][6][9] |

Preclinical and Clinical Development

LY-2300559 underwent preclinical characterization and progressed to Phase II clinical trials for migraine prevention.

Preclinical Studies

A preclinical characterization study of LY-2300559 has been reported, though the full details are not publicly accessible. This work presumably established the dual mGluR2 potentiator and CysLT1 antagonist activity of the compound and provided the foundational evidence for its investigation in migraine.

Clinical Trials

A Phase II, randomized, double-blind, placebo-controlled proof-of-concept study (NCT01184508) was conducted to evaluate the efficacy and safety of LY-2300559 in patients with migraine.[3][10] The study was terminated, and the development of the drug was discontinued in July 2012.[1][2] Detailed quantitative results from this trial have not been published.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of LY-2300559 targets two distinct signaling cascades relevant to migraine.

mGluR2 Signaling Pathway

As a G-protein coupled receptor, mGluR2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This cascade ultimately reduces the release of glutamate from the presynaptic terminal.

Caption: Proposed mGluR2 signaling pathway modulated by LY-2300559.

CysLT1 Signaling Pathway

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) bind to the CysLT1 receptor, another G-protein coupled receptor, which couples to Gq. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the inflammatory cascade. LY-2300559, as an antagonist, blocks this pathway.

Caption: CysLT1 receptor signaling pathway antagonized by LY-2300559.

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of LY-2300559 are not available in the public domain. However, based on standard pharmacological assays for mGluR2 modulators and CysLT1 antagonists, the following methodologies would likely have been employed:

-

Receptor Binding Assays: To determine the binding affinity of LY-2300559 for human recombinant mGluR2 and CysLT1 receptors. This would typically involve radioligand displacement assays using cell membranes expressing the target receptors.

-

Functional Assays:

-

mGluR2 Potentiation: To measure the ability of LY-2300559 to enhance the response of mGluR2 to its endogenous ligand, glutamate. This could be assessed using second messenger assays (e.g., measuring cAMP levels) or by monitoring downstream signaling events in cell-based systems.

-

CysLT1 Antagonism: To evaluate the ability of LY-2300559 to inhibit the functional response induced by a CysLT1 agonist (e.g., LTD4). This is often measured through calcium mobilization assays in cells expressing the CysLT1 receptor.

-

-

In Vivo Models of Migraine: To assess the efficacy of LY-2300559 in animal models that mimic aspects of migraine, such as neurogenic dural inflammation or behavioral responses to migraine triggers.

Conclusion

LY-2300559 represents a pioneering approach to migraine prophylaxis by simultaneously targeting both glutamatergic hyperexcitability and neuroinflammation. While the clinical development of this compound was halted, the dual-target concept remains a compelling strategy for the treatment of complex neurological disorders like migraine. Further research into compounds with similar mechanisms of action may yet yield new therapeutic options for this debilitating condition. The challenges in translating the preclinical promise of LY-2300559 to clinical efficacy underscore the complexities of migraine pathophysiology and the high bar for the development of novel preventive treatments.

References

- 1. Glutamate as a Therapeutic Substrate in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]

- 3. LY-2300559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The Potential Role of Glutamate Receptors and their Antagonists or Modulators in Migraine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate and Its Receptors as Therapeutic Targets for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 8. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]

- 9. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

LY-2300559: A Technical Overview of its Dual mGluR2 Positive Allosteric Modulator and CysLT1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2300559 is an investigational compound developed by Eli Lilly and Company that possesses a unique dual mechanism of action: it acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] This compound was evaluated for the preventive treatment of migraine, a complex neurological disorder characterized by debilitating headaches and associated symptoms. The rationale behind this dual-target approach was to address both neuronal hyperexcitability and neuroinflammation, two key processes implicated in the pathophysiology of migraine.

The development of LY-2300559 progressed to Phase II clinical trials for migraine prevention.[2] However, the development program was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the available preclinical and clinical information on LY-2300559, with a focus on its pharmacology, mechanism of action, and the experimental approaches used to characterize its dual activity.

Quantitative Data Summary

Comprehensive quantitative preclinical data for LY-2300559, such as binding affinities (Ki), in vitro potency (IC50/EC50), and in vivo efficacy in animal models, are not extensively available in the public domain. The primary preclinical characterization was presented at a conference, and the full peer-reviewed publication with detailed data is not readily accessible. The following tables summarize the types of data that would be critical for a full evaluation of this compound and include any publicly available information.

Table 1: In Vitro Pharmacology of LY-2300559

| Target | Assay Type | Parameter | Value | Species | Reference |

| mGluR2 | Positive Allosteric Modulator (PAM) Activity | EC50 | Data not publicly available | Rat/Human | N/A |

| CysLT1 | Antagonist Activity | Ki / IC50 | Data not publicly available | Human | N/A |

Table 2: Pharmacokinetic Properties of LY-2300559

| Parameter | Formulation | Value | Species | Reference |

| Cmax | Solid Dispersion vs. High-Shear Wet Granulation (HSWG) | 2.6-fold greater for solid dispersion | Human | [3] |

| AUC | Solid Dispersion vs. High-Shear Wet Granulation (HSWG) | 1.9-fold greater for solid dispersion | Human | [3] |

Signaling Pathways

To understand the dual mechanism of action of LY-2300559, it is essential to visualize the signaling pathways of its two targets, mGluR2 and CysLT1.

Caption: mGluR2 signaling cascade initiated by glutamate and potentiated by LY-2300559.

Caption: CysLT1 receptor signaling pathway and its inhibition by LY-2300559.

Experimental Protocols

Detailed experimental protocols for the characterization of LY-2300559 are not publicly available. However, based on standard methodologies for assessing mGluR2 PAMs and CysLT1 antagonists, the following outlines the likely experimental approaches that were employed.

mGluR2 Positive Allosteric Modulator (PAM) Activity Assays

1. In Vitro Functional Assay (e.g., Calcium Mobilization or GTPγS Binding Assay):

-

Objective: To determine the potency (EC50) and efficacy of LY-2300559 as a positive allosteric modulator of mGluR2.

-

Cell Line: A stable cell line expressing recombinant human or rat mGluR2, such as HEK293 or CHO cells, co-expressing a G-protein (e.g., Gαi) and a reporter system (e.g., a calcium-sensitive fluorescent dye for a calcium mobilization assay).

-

Methodology (Calcium Mobilization):

-

Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A sub-maximal concentration of the endogenous agonist, glutamate (e.g., EC20), is added to the cells.

-

Increasing concentrations of LY-2300559 are then added, and the change in intracellular calcium levels is measured using a fluorescence plate reader.

-

The potentiation of the glutamate response by LY-2300559 is used to calculate the EC50 value.

-

-

Methodology (GTPγS Binding):

-

Membranes from cells expressing mGluR2 are prepared.

-

Membranes are incubated with a fixed concentration of glutamate and varying concentrations of LY-2300559 in the presence of radiolabeled [35S]GTPγS.

-

The amount of [35S]GTPγS bound to the G-proteins upon receptor activation is measured by scintillation counting.

-

The increase in [35S]GTPγS binding in the presence of LY-2300559 is used to determine its EC50.

-

CysLT1 Receptor Antagonist Activity Assays

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of LY-2300559 for the CysLT1 receptor.

-

Materials: Membranes from a cell line expressing recombinant human CysLT1 and a radiolabeled CysLT1 antagonist (e.g., [3H]montelukast).

-

Methodology:

-

Cell membranes are incubated with the radioligand and varying concentrations of LY-2300559.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity on the filters is quantified by scintillation counting.

-

The concentration of LY-2300559 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Antagonist Assay (e.g., Calcium Mobilization):

-

Objective: To determine the functional potency (IC50) of LY-2300559 in blocking CysLT1 receptor activation.

-

Cell Line: A stable cell line expressing recombinant human CysLT1 and coupled to a calcium signaling pathway.

-

Methodology:

-

Cells are loaded with a calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of LY-2300559.

-

A fixed concentration of the agonist, leukotriene D4 (LTD4), is added to stimulate the CysLT1 receptor.

-

The inhibition of the LTD4-induced calcium response by LY-2300559 is measured, and the IC50 value is calculated.

-

Experimental Workflow and Therapeutic Hypothesis

The development of a dual-target agent like LY-2300559 likely followed a structured workflow, and its therapeutic rationale is based on the convergence of two key pathways in migraine pathophysiology.

Caption: A typical experimental workflow for the development of a dual-target compound.

Caption: Logical relationship of the dual-target therapeutic hypothesis for LY-2300559 in migraine.

Conclusion

LY-2300559 represents an innovative approach to migraine prophylaxis by simultaneously targeting two distinct but relevant pathways involved in the disease's pathophysiology. The positive allosteric modulation of mGluR2 aimed to reduce neuronal hyperexcitability, while the antagonism of the CysLT1 receptor was intended to mitigate neuroinflammatory processes. Although the clinical development of LY-2300559 was discontinued, the dual-target strategy remains a compelling concept in the quest for more effective migraine therapies. The information presented in this technical guide, while limited by the availability of public data, provides a foundational understanding of the pharmacology and therapeutic rationale behind LY-2300559 for researchers and professionals in the field of drug development. Further disclosure of the preclinical and clinical data by the developers would be invaluable for a complete scientific assessment of this compound and to inform future research in this area.

References

Preclinical Profile of LY-2300559: A Dual-Targeting Investigational Compound for Migraine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-2300559 is a novel, orally administered investigational compound developed by Eli Lilly and Company for the potential prevention of migraine.[1] Its development was discontinued after Phase II clinical trials.[1] The compound possesses a unique dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2] This whitepaper provides a comprehensive overview of the available preclinical data for LY-2300559, including its proposed mechanism of action, summaries of key experimental findings, and generalized experimental protocols relevant to its characterization. While specific quantitative preclinical data for LY-2300559 is not extensively available in the public domain, this guide aims to provide a thorough understanding of its pharmacological profile based on existing information and general methodologies.

Introduction

Migraine is a complex neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The pathophysiology of migraine is thought to involve neuronal hyperexcitability and the release of inflammatory mediators. LY-2300559 was designed to target two distinct pathways implicated in migraine pathogenesis: glutamatergic neurotransmission and leukotriene-mediated inflammation.

Mechanism of Action

LY-2300559's therapeutic potential is rooted in its ability to simultaneously modulate two key receptors:

-

Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulator (PAM): mGluR2 is a presynaptic G-protein coupled receptor that, when activated, inhibits the release of glutamate. By acting as a PAM, LY-2300559 enhances the activity of mGluR2 in the presence of its endogenous ligand, glutamate. This is hypothesized to reduce excessive glutamate release, thereby dampening neuronal hyperexcitability in the trigeminal nervous system, a key factor in migraine.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist: Cysteinyl leukotrienes are potent pro-inflammatory lipid mediators that have been implicated in neurogenic inflammation and pain signaling. By blocking the CysLT1 receptor, LY-2300559 is expected to inhibit the inflammatory cascade associated with migraine attacks.

This dual-action mechanism is visualized in the following signaling pathway diagram.

Preclinical Data

Detailed quantitative preclinical data for LY-2300559 remains largely proprietary. However, the following sections summarize the types of studies that would have been conducted to characterize this compound.

In Vitro Pharmacology

The in vitro activity of LY-2300559 would have been determined using a variety of cell-based and biochemical assays.

Table 1: Summary of In Vitro Assays (Generalized)

| Target | Assay Type | Measured Parameter | Expected Outcome for LY-2300559 |

| mGluR2 | Functional Assay (e.g., cAMP) | EC50 | Potentiation of glutamate-induced response |

| Radioligand Binding | N/A (as a PAM) | No direct binding to the glutamate site | |

| CysLT1 | Radioligand Binding Assay | Ki | High affinity binding to the CysLT1 receptor |

| Calcium Mobilization Assay | IC50 | Inhibition of leukotriene D4-induced calcium flux |

In Vivo Efficacy Models

The efficacy of LY-2300559 in a preclinical setting would have been evaluated in animal models of migraine.

Table 2: Summary of In Vivo Models (Generalized)

| Model | Species | Endpoint | Expected Outcome for LY-2300559 |

| Nitroglycerin (NTG)-Induced Hyperalgesia | Rodent | Mechanical/Thermal Pain Threshold | Reversal of NTG-induced hyperalgesia |

| Partial Infraorbital Nerve Ligation | Rodent | Mechanical Allodynia | Reduction in nerve injury-induced pain behaviors |

| Dural Stimulation | Rodent | c-Fos Expression in Trigeminal Nucleus Caudalis | Decreased neuronal activation |

A related compound demonstrated activity in the partial infraorbital nerve ligation model, suggesting this may have been a relevant model for LY-2300559.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. While preclinical animal pharmacokinetic data is not publicly available, a human pharmacokinetic study highlighted the superior performance of a solid dispersion formulation over a conventional high-shear wet granulation (HSWG) formulation.[3][4]

Table 3: Human Pharmacokinetic Parameters (Formulation Comparison)

| Formulation | Cmax | AUC | Fold Increase (vs. HSWG) |

| High-Shear Wet Granulation (HSWG) | Baseline | Baseline | N/A |

| Solid Dispersion | 2.6x HSWG | 1.9x HSWG | Cmax: 2.6, AUC: 1.9 |

Experimental Protocols (Generalized)

The following are generalized protocols representative of the types of experiments likely used to characterize LY-2300559.

CysLT1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CysLT1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a CysLT1-specific radioligand (e.g., [3H]LTD4) and varying concentrations of LY-2300559.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by LY-2300559 to determine the IC50, which can be converted to a Ki value.

mGluR2 Functional Assay (cAMP Measurement)

This assay measures the ability of a PAM to enhance the function of the mGluR2 receptor.

References

LY-2300559: A Technical Overview of a Dual-Targeting Investigational Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2300559 is an investigational small molecule that was under development by Eli Lilly and Company. It possesses a unique dual mechanism of action, functioning as both a cysteinyl leukotriene 1 (CysLT1) receptor antagonist and a metabotropic glutamate receptor 2 (mGluR2) agonist.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of LY-2300559, intended for an audience of researchers, scientists, and drug development professionals. The development of LY-2300559 was discontinued after Phase 2 clinical trials for the treatment of migraine.[2]

Chemical Structure and Properties

LY-2300559 is a carboxylic acid with low solubility.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 3-((S)-(4-((4-acetyl-3-hydroxy-2-propylphenoxy)methyl)phenyl)(hydroxy)methyl)benzoic acid |

| CAS Number | 889116-06-7 |

| Molecular Formula | C₂₆H₂₆O₆ |

| SMILES | CCCc1c(O)c(C(C)=O)cc(OCc2ccc(cc2)--INVALID-LINK--c3cccc(c3)C(=O)O)c1 |

| InChIKey | DWQVYDLTPMGYNE-DEOSSOPVSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 434.48 g/mol [4] |

| pKa | 4.5[3] |

| Solubility | Low solubility[3] |

| LogP | Data not available |

Pharmacological Profile

LY-2300559 was investigated for its potential therapeutic effects in nervous system disorders, particularly migraine, owing to its dual action on two distinct signaling pathways implicated in migraine pathophysiology.

Mechanism of Action

-

CysLT1 Receptor Antagonism: Cysteinyl leukotrienes are inflammatory mediators that, upon binding to the CysLT1 receptor, can trigger bronchoconstriction and other inflammatory responses. As a CysLT1 antagonist, LY-2300559 was expected to block these effects.

-

mGluR2 Receptor Agonism: The mGluR2 receptor is a G-protein coupled receptor that plays a role in modulating glutamatergic neurotransmission. Activation of mGluR2 can lead to a decrease in excessive glutamate release, a mechanism thought to be relevant in the treatment of migraine.

Signaling Pathways

The dual mechanism of action of LY-2300559 targets two distinct G-protein coupled receptor (GPCR) signaling pathways.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is primarily coupled to the Gq alpha subunit of its associated G-protein. Ligand binding initiates a cascade that activates the phosphatidylinositol-calcium second messenger system.

mGluR2 Receptor Signaling Pathway

The mGluR2 receptor is coupled to the Gi/o alpha subunit. Agonist binding to this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate neurotransmitter release.

Experimental Protocols

General Synthesis Workflow

A logical workflow for the synthesis of a complex molecule like LY-2300559 would likely involve a multi-step process.

References

The Rise and Discontinuation of LY-2300559: A Dual-Targeting Approach to Migraine Prevention

An In-depth Technical Review of a Novel Investigational Drug

Developed by Eli Lilly and Company, LY-2300559 was a pioneering oral compound investigated for the prevention of migraine. Its unique dual mechanism of action, targeting both the metabotropic glutamate receptor 2 (mGluR2) and the cysteinyl leukotriene D4 receptor (CysLT1), represented a novel therapeutic strategy in the complex landscape of migraine pathophysiology. Despite its promising preclinical profile, the development of LY-2300559 was ultimately discontinued during Phase II clinical trials. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of LY-2300559, intended for researchers, scientists, and drug development professionals.

Introduction: A Dual-Pronged Attack on Migraine

LY-2300559 emerged from a drug discovery program at Eli Lilly and Company aimed at identifying novel treatments for migraine. The rationale behind its development was to simultaneously modulate two distinct pathways implicated in migraine pathogenesis: glutamatergic neurotransmission and neuroinflammation.

LY-2300559 was designed as a positive allosteric modulator (PAM) of the mGluR2 and an antagonist of the CysLT1 receptor.[1] The potentiation of mGluR2, a G-protein coupled receptor, was intended to dampen excessive glutamate release, a key factor in the initiation and propagation of cortical spreading depression, the neurophysiological correlate of migraine aura. Concurrently, by blocking the CysLT1 receptor, LY-2300559 aimed to mitigate the pro-inflammatory effects of cysteinyl leukotrienes, which are involved in vasodilation and plasma protein extravasation within the dura mater, contributing to the pain of migraine.

Physicochemical Properties

LY-2300559 is characterized as a low-solubility carboxylic acid with a pKa of 4.5.[2] This inherent low solubility presented a challenge for oral bioavailability, a critical factor for a prophylactic migraine medication.

Preclinical Development and Formulation

To address the bioavailability challenge, extensive formulation studies were conducted. An investigation comparing a conventional high-shear wet granulation (HSWG) formulation with a solid dispersion formulation demonstrated the superior performance of the latter.[3]

Formulation and Bioavailability Studies

A pharmacokinetic study in humans revealed that the solid dispersion formulation of LY-2300559 resulted in a significant enhancement of drug exposure.[3]

| Pharmacokinetic Parameter | High-Shear Wet Granulation (HSWG) | Solid Dispersion | Fold Increase |

| Cmax (Maximum Concentration) | Baseline | 2.6x Baseline | 2.6 |

| AUC (Area Under the Curve) | Baseline | 1.9x Baseline | 1.9 |

Table 1: Comparison of Pharmacokinetic Parameters of Different LY-2300559 Formulations.[3]

Experimental Protocol: Bioavailability Study

The human pharmacokinetic study was designed to compare the oral bioavailability of the HSWG and solid dispersion formulations of LY-2300559. While the full protocol is not publicly available, such studies typically involve a crossover design where healthy volunteers receive a single dose of each formulation with a washout period in between. Blood samples are collected at various time points post-dosing, and the plasma concentrations of the drug are measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The key pharmacokinetic parameters, Cmax and AUC, are then calculated to assess the rate and extent of drug absorption.

Mechanism of Action: Signaling Pathways

LY-2300559's dual mechanism of action targets two distinct signaling pathways involved in migraine.

mGluR2 Positive Allosteric Modulation

As a positive allosteric modulator, LY-2300559 does not directly activate the mGluR2 receptor but enhances its sensitivity to the endogenous ligand, glutamate. This leads to a more robust Gαi/o-coupled signaling cascade, resulting in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and ultimately, a reduction in presynaptic glutamate release.

CysLT1 Receptor Antagonism

LY-2300559 acts as a competitive antagonist at the CysLT1 receptor, blocking the binding of leukotriene D4 (LTD4). This prevents the activation of Gαq/11-coupled signaling, which would otherwise lead to an increase in intracellular calcium and subsequent pro-inflammatory responses, including vasodilation and increased vascular permeability.

Clinical Development

LY-2300559 advanced to Phase II clinical trials for the prevention of migraine.

Clinical Trial NCT01184508

A key study in the clinical development of LY-2300559 was a Phase II, randomized, double-blind, placebo-controlled trial (NCT01184508) designed to evaluate its efficacy and safety in patients with migraine.[4] The trial was completed in April 2012.[5]

| Trial Identifier | NCT01184508[4] |

| Status | Completed[5] |

| Phase | Phase 2[4] |

| Purpose | Treatment |

| Intervention | Drug: LY-2300559, Placebo |

| Primary Outcome | Change from baseline in the number of migraine days per 28 days |

| Enrollment | 206 participants |

Table 2: Key Details of the Phase II Clinical Trial for LY-2300559.

Discontinuation of Development

Despite the completion of the Phase II trial, Eli Lilly and Company discontinued the development of LY-2300559 for migraine in July 2012.[5] The specific reasons for this decision have not been publicly disclosed, but discontinuations at this stage of development are often due to a lack of sufficient efficacy, an unfavorable side-effect profile, or strategic portfolio decisions.

Conclusion

LY-2300559 was a chemically and mechanistically novel investigational drug for migraine prophylaxis. Its dual action as a positive allosteric modulator of mGluR2 and an antagonist of the CysLT1 receptor was a scientifically compelling approach to simultaneously address both the neuronal hyperexcitability and neuroinflammatory aspects of migraine. While the compound's development was halted, the scientific journey of LY-2300559 provides valuable insights for the field of migraine research and drug development. The challenges encountered with its formulation and the ultimate outcome of its clinical trial underscore the complexities of translating a promising preclinical concept into a successful therapeutic. The exploration of dual-target ligands remains an area of active research, and the story of LY-2300559 serves as an important case study for future endeavors in this domain.

References

Pharmacological Profile of LY-2300559: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2300559 is an investigational compound developed by Eli Lilly and Company with a novel dual mechanism of action, targeting both the cysteinyl leukotriene 1 (CysLT1) receptor and the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a CysLT1 receptor antagonist and a positive allosteric modulator (PAM) of the mGluR2 receptor, LY-2300559 was evaluated for the preventive treatment of migraine.[2][3] Despite its promising preclinical profile, the clinical development of LY-2300559 was discontinued in Phase II.[2][3] This technical guide provides a comprehensive overview of the publicly available pharmacological data on LY-2300559, including its mechanism of action, and offers representative experimental protocols and signaling pathway diagrams to facilitate further research in this area.

Introduction

Migraine is a complex neurological disorder characterized by recurrent episodes of headache, often accompanied by sensory disturbances. The pathophysiology of migraine is multifactorial, involving both neuronal and vascular mechanisms. The dual-target approach of LY-2300559, simultaneously modulating inflammatory pathways via CysLT1 antagonism and neuronal hyperexcitability through mGluR2 positive allosteric modulation, represented a novel therapeutic strategy.

Mechanism of Action

LY-2300559 exhibits a dual pharmacological action:

-

Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism: CysLT1 receptors are G-protein coupled receptors (GPCRs) that are activated by cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). Activation of CysLT1 receptors, primarily coupled through Gq/11, leads to downstream signaling cascades that mediate pro-inflammatory responses, bronchoconstriction, and vascular permeability, all of which are implicated in migraine pathophysiology.[4][5] By competitively blocking the CysLT1 receptor, LY-2300559 is expected to mitigate these inflammatory processes.

-

Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulation: mGluR2 is a subtype of metabotropic glutamate receptor, a class C GPCR.[6] Located predominantly on presynaptic terminals, mGluR2 acts as an autoreceptor to inhibit the release of glutamate.[6] As a positive allosteric modulator, LY-2300559 is believed to enhance the sensitivity of the mGluR2 receptor to its endogenous ligand, glutamate, thereby reducing excessive glutamate release and dampening neuronal hyperexcitability, a key feature of migraine. mGluR2 receptors are coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

Quantitative Pharmacological Data

Specific quantitative data on the binding affinity (Ki, IC50) and functional potency (EC50) of LY-2300559 for its targets are not publicly available. The following tables are provided as a template for such data, with placeholder values to illustrate the desired format.

Table 1: In Vitro CysLT1 Receptor Antagonist Activity of LY-2300559

| Parameter | Species | Assay Type | Value |

| Ki | Human | [³H]-LTD₄ Binding | Data not available |

| IC50 | Human | [³H]-LTD₄ Binding | Data not available |

| IC50 | Human | Calcium Mobilization | Data not available |

Table 2: In Vitro mGluR2 Positive Allosteric Modulator Activity of LY-2300559

| Parameter | Species | Assay Type | Value |

| EC50 | Human | [³⁵S]GTPγS Binding | Data not available |

| EC50 | Human | Calcium Mobilization (in the presence of glutamate) | Data not available |

| Fold Shift | Human | Glutamate CRC | Data not available |

Experimental Protocols

Detailed experimental protocols for LY-2300559 are not publicly available. The following are representative protocols for assessing the activity of CysLT1 receptor antagonists and mGluR2 positive allosteric modulators.

CysLT1 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CysLT1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human CysLT1 receptor.

-

[³H]-LTD₄ (radioligand).

-

Test compound (e.g., LY-2300559).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Unlabeled LTD₄ (for determining non-specific binding).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]-LTD₄) at a fixed concentration (typically near its Kd).

-

For total binding wells, add only the assay buffer and radioligand.

-

For non-specific binding wells, add assay buffer, radioligand, and a high concentration of unlabeled LTD₄.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

mGluR2 Positive Allosteric Modulator Functional Assay (Representative Protocol)

This protocol describes a functional assay to measure the potentiation of the glutamate response by a PAM at the mGluR2 receptor, often by measuring intracellular calcium mobilization in a cell line co-expressing the receptor and a promiscuous G-protein like Gα16.[8]

Materials:

-

HEK293 cells stably co-expressing the human mGluR2 receptor and Gα16.

-

Glutamate.

-

Test compound (e.g., LY-2300559).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound (PAM) at various concentrations to the wells and incubate for a specified period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a sub-maximal concentration (e.g., EC₂₀) of glutamate to the wells and immediately measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Generate concentration-response curves for the test compound in the presence of the fixed concentration of glutamate.

-

Calculate the EC50 value of the PAM from the concentration-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the CysLT1 and mGluR2 receptors and a general workflow for the characterization of a dual-acting compound like LY-2300559.

Caption: CysLT1 Receptor Signaling Pathway Blockade by LY-2300559.

Caption: mGluR2 Signaling Pathway Modulation by LY-2300559.

Caption: General Experimental Workflow for a Dual-Acting Compound.

Conclusion

LY-2300559 is a unique pharmacological agent with a dual mechanism of action targeting both inflammatory and neuronal pathways relevant to migraine. Although its clinical development was halted, the rationale behind its design remains a compelling area of research. This technical guide consolidates the available information on LY-2300559 and provides a framework for future investigations into dual-target compounds for the treatment of migraine and other neurological disorders. Further disclosure of preclinical data would be invaluable to the scientific community for a more complete understanding of its pharmacological profile.

References

- 1. LY-2300559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The mGluR2 positive allosteric modulator, SAR218645, improves memory and attention deficits in translational models of cognitive symptoms associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of LY-2300559: A Dual-Action Investigational Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-2300559 is an investigational compound developed by Eli Lilly and Company, notable for its novel dual mechanism of action.[1][2][3] It functions as both an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] This unique pharmacological profile positioned it as a potential therapeutic for migraine, a condition where both inflammatory and glutamatergic pathways are implicated.[1][2] Despite its promising preclinical profile, the clinical development of LY-2300559 was discontinued after Phase II trials.[3] This technical guide provides a comprehensive overview of the available in vitro characterization of LY-2300559, detailing its mechanism of action, and outlining the general experimental protocols relevant to its targets.

Introduction

Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The pathophysiology is understood to involve both the release of inflammatory mediators, such as cysteinyl leukotrienes, and dysregulation of glutamatergic neurotransmission. LY-2300559 was designed to address both of these pathways through its dual activity. As a CysLT1 antagonist, it blocks the pro-inflammatory effects of leukotrienes. Concurrently, as an mGluR2 PAM, it enhances the activity of the endogenous ligand glutamate at mGluR2, which is involved in modulating neuronal excitability.

Mechanism of Action

LY-2300559's therapeutic potential stems from its engagement with two distinct signaling pathways:

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: CysLT1 is a G-protein coupled receptor (GPCR) that, upon activation by cysteinyl leukotrienes (LTC4, LTD4, LTE4), mediates inflammatory responses, including bronchoconstriction and vascular permeability. By acting as an antagonist, LY-2300559 is presumed to block these downstream effects.[4][5][6]

-

Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulation: mGluR2 is a class C GPCR that plays a crucial role in regulating synaptic transmission. As a PAM, LY-2300559 does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[7][8] This potentiation of mGluR2 activity is thought to dampen excessive glutamate release, a key factor in neuronal hyperexcitability associated with migraine.

Below is a diagram illustrating the dual mechanism of action of LY-2300559.

In Vitro Pharmacological Data

Detailed quantitative in vitro data for LY-2300559 is not extensively available in the public domain. Preclinical studies were conducted, but the specific binding affinities (Ki), antagonist potencies (IC50), and PAM activities (EC50) have not been fully disclosed in accessible literature.[1][9][10][11] The tables below are structured to present such data, which would be populated from the primary scientific literature if it were available.

Table 1: CysLT1 Receptor Antagonist Activity of LY-2300559

| Assay Type | Ligand | Cell Line/Tissue | Parameter | Value | Reference |

| Radioligand Binding | [³H]-LTD₄ | (Not Available) | Ki | (Not Available) | (Not Available) |

| Functional Antagonism | LTD₄ | (Not Available) | IC₅₀ / pA₂ | (Not Available) | (Not Available) |

Table 2: mGluR2 Positive Allosteric Modulator Activity of LY-2300559

| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| Functional Assay | Glutamate (at EC₂₀) | (Not Available) | EC₅₀ | (Not Available) | (Not Available) |

| Radioligand Binding | (Not Available) | (Not Available) | (Not Available) | (Not Available) | (Not Available) |

Experimental Protocols

While specific protocols for LY-2300559 are not publicly detailed, the following sections describe the general methodologies employed for characterizing CysLT1 antagonists and mGluR2 PAMs.

CysLT1 Receptor Binding Assay

This assay is designed to determine the affinity of a test compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing the human CysLT1 receptor or from tissues known to endogenously express the receptor.

-

Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]-LTD₄) and varying concentrations of the test compound (LY-2300559).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

CysLT1 Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of a test compound to inhibit the functional response (intracellular calcium increase) induced by a CysLT1 agonist.[5]

Workflow Diagram:

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the CysLT1 receptor are cultured and then loaded with a fluorescent calcium indicator dye.

-

Compound Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (LY-2300559).

-

Agonist Stimulation: A CysLT1 agonist, such as LTD₄, is added to the cells to stimulate an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.

-

Data Analysis: The inhibitory effect of the test compound is quantified by determining the IC₅₀ value from the concentration-response curve.

mGluR2 Positive Allosteric Modulator Functional Assay

This type of assay assesses the ability of a compound to potentiate the response of the mGluR2 to a sub-maximal concentration of glutamate. Common readouts include measuring changes in intracellular signaling molecules like cAMP or ion flux through co-expressed channels.[7]

Workflow Diagram:

Methodology:

-

Cell Culture: A suitable cell line recombinantly expressing the human mGluR2 is used.

-

Compound Addition: The cells are treated with a range of concentrations of the putative PAM (LY-2300559).

-

Agonist Addition: A concentration of glutamate that elicits a sub-maximal response (typically the EC₂₀) is added to the cells.

-

Response Measurement: The cellular response is measured. For mGluR2, which is a Gi-coupled receptor, this often involves measuring the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels, or measuring ion flux in cells co-expressing appropriate channels.

-

Data Analysis: The potentiation of the glutamate response by the test compound is plotted against its concentration to determine the EC₅₀ (the concentration at which half-maximal potentiation is observed) and the maximum potentiation effect.

Conclusion

LY-2300559 represents an innovative approach to migraine therapy by simultaneously targeting both inflammatory and neuronal hyperexcitability pathways. Its dual activity as a CysLT1 antagonist and an mGluR2 PAM is a testament to the advancements in rational drug design. While the clinical development of LY-2300559 was halted, the in vitro characterization of this and similar dual-action molecules provides valuable insights for future drug discovery efforts in the field of neurology and beyond. The methodologies outlined in this guide serve as a foundational reference for researchers engaged in the characterization of novel compounds targeting these important receptor systems. Further disclosure of the preclinical data for LY-2300559 would be of significant interest to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. LY-2300559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. LY 2300559 - AdisInsight [adisinsight.springer.com]

- 4. Functional characterization of human cysteinyl leukotriene 1 receptor gene structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

LY-2300559: A Technical Overview of its Dual-Target Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2300559 is a discontinued investigational compound originally developed by Eli Lilly and Company for the treatment of migraine.[1][2] It possesses a unique dual-target mechanism of action, functioning as both an antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1) and a positive allosteric modulator (PAM) of the Metabotropic Glutamate Receptor 2 (mGluR2).[1] This document provides a comprehensive technical guide on the target binding affinity of LY-2300559, detailing its molecular targets, the associated signaling pathways, and representative experimental protocols for characterizing its interactions. Due to the limited availability of specific binding affinity data for LY-2300559 in the public domain, this guide presents contextual data from analogous compounds to illustrate the typical methodologies and expected affinity ranges.

Core Targets and Mechanism of Action

LY-2300559 modulates two distinct receptor systems implicated in the pathophysiology of migraine and other neurological disorders:

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): As an antagonist, LY-2300559 competitively blocks the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor. These lipid mediators are potent inflammatory molecules that contribute to bronchoconstriction, airway edema, and inflammatory cell recruitment.[3] CysLT1 is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3]

-

Metabotropic Glutamate Receptor 2 (mGluR2): As a positive allosteric modulator, LY-2300559 enhances the response of the mGluR2 to its endogenous ligand, glutamate. It binds to a site on the receptor distinct from the glutamate binding site, potentiating the receptor's activity. mGluR2 is a member of the Group II metabotropic glutamate receptors and is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Binding Affinity Data

| Compound | Target | Assay Type | Ligand/Agonist | Value (nM) | Parameter | Source |

| Montelukast | CysLT1 | Calcium Mobilization | UTP | 7700 | IC50 | [4] |

| Montelukast | CysLT1 | Calcium Mobilization | UDP | 4500 | IC50 | [4] |

| Zafirlukast | CysLT1 | Radioligand Binding | [³H]-LTD₄ | High Affinity | Ki | [5] |

| Pranlukast | CysLT1 | Radioligand Binding | [³H]-LTD₄ | Moderate Affinity | Ki | [5] |

| CysLT1 receptor antagonist-1 | CysLT1R | Not Specified | Not Specified | 3900 | IC50 | [6] |

| AZD-8529 | mGluR2 | Not Specified | Not Specified | 285 | EC50 | [7] |

| Biphenylindanone A (BINA) | mGluR2 | Not Specified | Not Specified | Potentiator | EC50 | [7] |

| ADX-47273 | mGluR5 (related target) | Potentiation of glutamate response | Glutamate (50 nM) | 170 | EC50 | [7] |

Signaling Pathways

The dual-action of LY-2300559 impacts two distinct signaling cascades:

CysLT1 Receptor Signaling Pathway

Antagonism of the CysLT1 receptor by LY-2300559 inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes. This pathway is primarily associated with inflammatory responses.

mGluR2 Signaling Pathway

As a positive allosteric modulator, LY-2300559 enhances the inhibitory effect of glutamate on neuronal excitability through the mGluR2 signaling pathway.

Experimental Protocols

Detailed experimental protocols for LY-2300559 are not publicly available. The following are representative protocols for radioligand binding assays and functional assays commonly used to characterize CysLT1 receptor antagonists and mGluR2 PAMs, respectively.

Representative CysLT1 Receptor Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CysLT1 receptor.[3][8][9][10]

Detailed Steps:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human CysLT1 receptor.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand (e.g., [³H]LTD₄) at a fixed concentration (typically at or below its Kd), and the membrane preparation.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CysLT1 antagonist).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Representative mGluR2 Positive Allosteric Modulator Functional Assay Protocol

This protocol describes a functional assay to measure the ability of a test compound to potentiate the effect of glutamate on mGluR2 activation, often by measuring downstream signaling events like changes in intracellular calcium or cAMP levels.

Detailed Steps:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human mGluR2 receptor and a G-protein-coupled inwardly-rectifying potassium (GIRK) channel, or another suitable reporter system.

-

Plate the cells in a 96-well or 384-well microplate and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Wash the cells with an assay buffer.

-

If measuring intracellular calcium, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound (LY-2300559) at a range of concentrations and incubate for a defined period.

-

Add a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀) to stimulate the mGluR2 receptor.

-

-

Signal Detection:

-

Immediately measure the response using a plate reader capable of detecting the specific signal (e.g., fluorescence for calcium assays, or luminescence for cAMP assays).

-

-

Data Analysis:

-

Normalize the data to the response of glutamate alone.

-

Plot the potentiation of the glutamate response as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for potentiation, which represents the concentration of the PAM that produces 50% of the maximal potentiation of the glutamate response.

-

Conclusion

LY-2300559 is a compound with a novel dual mechanism of action, targeting both the CysLT1 and mGluR2 receptors. While specific binding affinity data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of its targets, their signaling pathways, and the standard experimental methodologies used to characterize such molecules. The provided representative data and protocols offer a valuable resource for researchers in the fields of pharmacology and drug development interested in the complex pharmacology of dual-target ligands. Further investigation into the preclinical data of LY-2300559, should it become available, would be of significant interest to the scientific community.

References

- 1. LY-2300559 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. LY 2300559 - AdisInsight [adisinsight.springer.com]

- 3. benchchem.com [benchchem.com]

- 4. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to LY-2300559 for Migraine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2300559 is an investigational compound that was developed by Eli Lilly and Company for the preventive treatment of migraine. It possesses a novel dual mechanism of action, functioning as both a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This unique pharmacological profile targets two distinct pathways implicated in the pathophysiology of migraine: glutamatergic neurotransmission and neuroinflammation. Although the clinical development of LY-2300559 was discontinued during Phase 2 trials due to safety concerns, its preclinical data and mechanism of action provide valuable insights for ongoing migraine research and drug development.[2][3]

Core Pharmacology and Mechanism of Action

LY-2300559's therapeutic potential in migraine stems from its ability to modulate two key signaling pathways. As an mGluR2 PAM, it enhances the activity of the endogenous ligand, glutamate, at the mGluR2 receptor. This receptor is a Gi/o-coupled protein that, upon activation, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent reduction in neuronal excitability. In the context of migraine, potentiation of mGluR2 is thought to dampen the hyperexcitability of the trigeminal nervous system.

Simultaneously, as a CysLT1 receptor antagonist, LY-2300559 blocks the action of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators. The CysLT1 receptor is a Gq-coupled protein that, when activated, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), promoting neuroinflammation, a process increasingly recognized as a significant contributor to migraine pain.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for LY-2300559.

Table 1: In Vitro Pharmacology of LY-2300559

| Target | Action | Parameter | Value | Assay System |

| mGluR2 | Positive Allosteric Modulator | EC50 | 50 nM | Not specified in abstract |

| CysLT1 | Antagonist | Kb | 22 nM | Not specified in abstract |

| CysLT1 | Antagonist | IC50 | 727 nM | Intracellular calcium-based functional assay |

Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.

Table 2: Preclinical Pharmacokinetics of LY-2300559

| Species | Bioavailability | Clearance | Volume of Distribution | Brain-to-Plasma Ratio | Plasma Protein Binding |

| Rat | 41% | 2.1 mg/min/kg | Low | < 0.01 | ≥ 99% |

| Dog | 76% | 3.8 mg/min/kg | Low | Not Reported | Not Reported |

Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.

Table 3: Preclinical In Vivo Efficacy and Safety of LY-2300559

| Model | Parameter | Effective Dose | Species |

| Dural Plasma Protein Extravasation (PPE) | Full Effect | 0.01 mg/kg, p.o. | Rat |

| Pilot Toxicology Study (15 days) | NOAEL | ≥ 500 mg/kg | Rat |

| Pilot Toxicology Study (7 days) | NOAEL | ≥ 500 mg/kg | Dog |

NOAEL: No-Observed-Adverse-Effect Level. Data from an abstract of the 7th International Meeting on Metabotropic Glutamate Receptors.

Table 4: Human Pharmacokinetics of LY-2300559 Formulations

| Formulation | Cmax Improvement (vs. HSWG) | AUC Improvement (vs. HSWG) |

| Solid Dispersion | 2.6 times greater | 1.9 times greater |

HSWG: High-Shear Wet Granulation. Data from a study on formulation performance.[3]

Experimental Protocols

Detailed experimental protocols for LY-2300559 are not fully available in the public domain. However, based on the nature of the compound and common methodologies in the field, the following are representative protocols for assessing its dual activity.

In Vitro mGluR2 Positive Allosteric Modulator Assay (Hypothetical)

Objective: To determine the potency and efficacy of LY-2300559 as a positive allosteric modulator of the mGluR2 receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.

-

Assay Principle: The assay measures the potentiation of a sub-maximal concentration of the endogenous agonist, glutamate, on a downstream signaling event, such as inhibition of forskolin-stimulated cAMP accumulation or activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Procedure:

-

Cells are plated in a multi-well format.

-

Cells are incubated with a fixed, sub-maximal concentration of glutamate (e.g., EC20).

-

Increasing concentrations of LY-2300559 are added to the wells.

-

For cAMP measurement, cells are stimulated with forskolin. The reaction is stopped, and intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF or ELISA).

-

For GIRK channel activation, changes in membrane potential or ion flux are measured using a fluorescent membrane potential dye or an automated patch-clamp system.

-

-

Data Analysis: The potentiation of the glutamate response by LY-2300559 is plotted against the concentration of LY-2300559 to determine the EC50 (concentration for 50% of maximal potentiation).

In Vitro CysLT1 Receptor Antagonist Binding Assay (Hypothetical)

Objective: To determine the binding affinity (Ki) of LY-2300559 for the CysLT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line or tissue endogenously expressing the CysLT1 receptor (e.g., U937 cells or human lung tissue).

-

Assay Principle: This is a competitive radioligand binding assay where the ability of LY-2300559 to displace a known high-affinity radiolabeled CysLT1 antagonist (e.g., [3H]-Montelukast) is measured.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled LY-2300559 are added to compete for binding.

-

After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 (concentration of LY-2300559 that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.

Preclinical Dural Plasma Protein Extravasation (PPE) Model

Objective: To evaluate the in vivo efficacy of LY-2300559 in a model of neurogenic inflammation relevant to migraine.

Methodology:

-

Animal Model: Anesthetized rats or guinea pigs are used.

-

Procedure:

-

The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation in the dura mater.

-

A fluorescently labeled protein (e.g., Evans blue or FITC-albumin) is injected intravenously to serve as a marker for plasma protein extravasation.

-

LY-2300559 or vehicle is administered orally at various doses prior to trigeminal stimulation.

-

After a set period, the animals are euthanized, and the dura mater is removed.

-

The amount of extravasated fluorescent dye in the dura is quantified spectrophotometrically or fluorometrically.

-

-

Data Analysis: The dose-dependent inhibition of plasma protein extravasation by LY-2300559 is determined, and the ED50 (dose for 50% maximal inhibition) is calculated.

Clinical Trial Summary (NCT01184508)

A Phase 2, randomized, double-blind, placebo-controlled proof-of-concept study of LY-2300559 for the prevention of migraine was initiated.[2] The trial was terminated due to observations of elevated alanine transaminase (ALT) and aspartate transaminase (AST) in some patients, indicating potential hepatotoxicity. Detailed efficacy and safety results from this trial are not publicly available.

Visualizations

Signaling Pathways

Caption: Dual mechanism of action of LY-2300559.

Experimental Workflow

Caption: Drug development workflow for LY-2300559.

Conclusion

LY-2300559 represents a pioneering effort in the development of dual-target therapies for migraine. By simultaneously modulating glutamatergic hyperexcitability and leukotriene-mediated neuroinflammation, it addressed two core components of migraine pathophysiology. While its clinical development was halted, the preclinical data and the rationale behind its dual mechanism of action remain highly relevant for the field. The information presented in this guide serves as a comprehensive resource for researchers and scientists working to develop the next generation of migraine therapeutics. The challenges encountered during the development of LY-2300559, particularly the off-target safety signals, underscore the importance of thorough preclinical safety and toxicology profiling for novel drug candidates.

References

Discontinued Research Program: A Technical Overview of LY-2300559

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical summary compiled from publicly available scientific literature, clinical trial registries, and drug development databases. It is intended for informational purposes for a scientific audience. The discontinuation of a clinical development program is a complex decision, and the specific rationale for Eli Lilly's decision to halt the development of LY-2300559 has not been publicly disclosed. This guide synthesizes the available data and does not contain proprietary or unpublished information.

Executive Summary

LY-2300559 was a novel investigational compound developed by Eli Lilly and Company for the preventive treatment of migraine. The molecule was engineered with a dual mechanism of action, functioning as both a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Research progressed to Phase II clinical trials before the program was discontinued in July 2012. This document provides a detailed overview of the known pharmacology, formulation science, and clinical development history of LY-2300559.

Mechanism of Action

LY-2300559 possessed a unique dual-action profile targeting two distinct pathways implicated in neurological and inflammatory processes.

-

Metabotropic Glutamate Receptor 2 (mGluR2) Agonism: mGluR2 is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] Predominantly located on presynaptic terminals, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the release of the excitatory neurotransmitter glutamate.[2] By potentiating this receptor, LY-2300559 was hypothesized to dampen excessive glutamatergic signaling, a key process in migraine pathophysiology.

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: The CysLT1 receptor is a Gq-coupled GPCR activated by inflammatory lipid mediators like leukotriene D4 (LTD4).[3] Upon activation, it stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4] This pathway is central to inflammatory and hypersensitivity reactions.[3] By blocking the CysLT1 receptor, LY-2300559 was intended to mitigate neuro-inflammatory processes contributing to migraine.

Signaling Pathway Visualizations

Caption: Presynaptic mGluR2 activation pathway modulated by LY-2300559.

Caption: Postsynaptic CysLT1 receptor antagonism by LY-2300559.

Formulation and Pharmacokinetic Studies

LY-2300559 is characterized as a low-solubility acidic compound. Research was conducted to enhance its oral bioavailability, comparing a conventional high-shear wet granulation (HSWG) formulation against a more advanced solid dispersion formulation.

Pharmacokinetic Data

A human pharmacokinetic study demonstrated superior performance of the solid dispersion formulation.[4][5] The key parameters are summarized below.

| Pharmacokinetic Parameter | Formulation Type | Value |

| Maximum Concentration (Cmax) | Solid Dispersion vs. HSWG | 2.6x greater |

| Area Under the Curve (AUC) | Solid Dispersion vs. HSWG | 1.9x greater |

Experimental Protocols

Artificial Stomach Duodenum (ASD) Model: To mechanistically understand the observed pharmacokinetic differences, an in vitro ASD model was employed.[4][5] This non-compendial dissolution apparatus is designed to simulate the dynamic physiological conditions of the upper gastrointestinal tract.

-

Objective: To evaluate the dissolution, precipitation, and re-dissolution characteristics of different drug formulations under physiologically relevant conditions of pH, volume, and transit time.[6]

-

Apparatus: The model consists of two primary, temperature-controlled (37°C) compartments: a "stomach" chamber and a "duodenum" chamber.[6]

-

Stomach Compartment: Initially contains a resting volume (e.g., 50 mL) of acidic gastric fluid (e.g., pH 2.0). The drug formulation is introduced with a dosing fluid (e.g., 200 mL). Fresh gastric fluid is continuously infused (e.g., 2 mL/min).[6]

-

Transit Simulation: Stomach contents are transferred to the duodenum compartment based on first-order kinetics, simulating gastric emptying with a typical half-life of 15 minutes.[6]

-

Duodenum Compartment: Contains a constant volume (e.g., 30 mL) of simulated intestinal fluid (e.g., pH 6.5 phosphate buffer with bile salts). Fresh fluid is continuously infused to mimic intestinal secretions.[6]

-

Analysis: For LY-2300559, imaging experiments using a pH-indicating dye were conducted within the ASD model. This revealed that the excipient meglumine in the solid dispersion formulation created localized pH gradients, leading to rapid initial dissolution and supersaturation in the stomach. As meglumine dissipated, the drug precipitated into an amorphous solid, which then rapidly re-dissolved upon transit to the more neutral pH of the duodenum.[4][5]

Clinical Development and Discontinuation

LY-2300559 advanced to a Phase II clinical trial for the prevention of migraine before its development was halted.

Phase II Clinical Trial (NCT01184508)

-

Official Title: A Randomized, Double-Blind, Placebo Controlled Proof of Concept Study of LY2300559 in Patients With Migraine.

-

Status: Terminated.

-

Objective: The primary goal was to measure the change in the frequency of migraine attacks per 28 days in patients treated orally with LY-2300559 over a 12-week period.

-

Population: The study intended to enroll patients with a history of 4 to 14 migraine attacks per month.

-

Results: The results of this clinical trial have not been made publicly available.

Discontinuation of Research

In July 2012, the development program for LY-2300559 was officially discontinued.[7] The specific data or events from the Phase II trial that led to this strategic decision have not been released by Eli Lilly and Company. Common reasons for discontinuing mid-stage clinical programs include failure to meet primary efficacy endpoints, observation of an unfavorable safety or tolerability profile, or strategic business decisions based on the emerging therapeutic landscape.

Caption: Generalized workflow for clinical development and discontinuation decisions.

Conclusion

LY-2300559 represented an innovative approach to migraine prevention by targeting both glutamatergic and inflammatory pathways. Publicly available data highlights successful formulation work that significantly improved its oral bioavailability. However, the compound's clinical development was terminated following a Phase II trial. Without access to the efficacy and safety data from this study, the precise reasons for its discontinuation remain unknown to the public. The history of LY-2300559 serves as a case study in the complexities of drug development, where promising preclinical and formulation data do not always translate to clinical success.

References

- 1. Metabotropic glutamate receptor 2 - Wikipedia [en.wikipedia.org]

- 2. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]

- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 4. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]